Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is an organic compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and formylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and acids or bases to adjust the pH. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group in the compound can participate in nucleophilic addition reactions, while the piperidine ring can interact with various biological receptors. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2-formylpiperidine-1-carboxylate: This compound lacks the dimethyl groups on the piperidine ring, which can affect its reactivity and biological activity.
Tert-butyl 2-formyl-4,4-dimethylpiperidine-1-carboxylate: The position of the dimethyl groups can influence the compound’s chemical properties and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-13(4,5)7-6-10(14)8-15/h8,10H,6-7,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUPEDVKHIJTTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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